N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide is a chemical compound that features a cyclopropane ring attached to a sulfonamide group, with a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the cyclopropane ring: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the sulfonamide group is replaced by the nucleophile.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent, with studies showing its ability to inhibit the growth of cancer cells.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. For instance, in antitumor studies, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . The compound may interact with cellular proteins and enzymes, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: This compound shares the benzo[d][1,3]dioxole moiety but differs in the attached functional groups.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have similar structural motifs and are also studied for their antitumor activities.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring and sulfonamide group, which confer distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-17(14,9-2-3-9)12-6-8-1-4-10-11(5-8)16-7-15-10/h1,4-5,9,12H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHEXHVMIFAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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